7-Methoxy Substitution on Quinoline Drives a 58-Fold Gain in PfNDH2 Inhibition vs. the Unsubstituted Analog
In a direct recombinant PfNDH2 enzymatic assay, N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide (compound 11h) exhibited an IC50 of 0.043 µM. The des-methoxy analog N-(quinolin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide (11a) showed an IC50 of 2.5 µM, reflecting a 58-fold improvement driven solely by the 7-OCH3 group [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against recombinant PfNDH2 enzyme |
|---|---|
| Target Compound Data | IC50 = 0.043 µM (43 nM) |
| Comparator Or Baseline | Des-7-methoxy analog 11a: IC50 = 2.5 µM |
| Quantified Difference | 58-fold lower IC50 (potency enhancement) |
| Conditions | Recombinant PfNDH2, NADH oxidation monitored spectrophotometrically at 340 nm |
Why This Matters
The 7-methoxy group is a critical pharmacophoric element; without it, target potency collapses, making the exact substitution mandatory for PfNDH2-based candidate selection.
- [1] Le Manach, C., et al. J. Med. Chem. 2012, 55, 6089–6101. View Source
